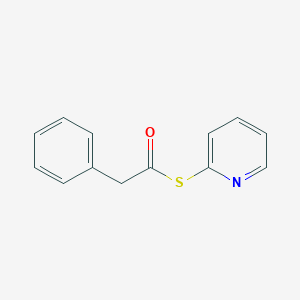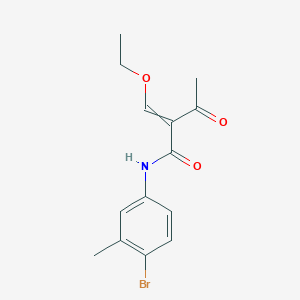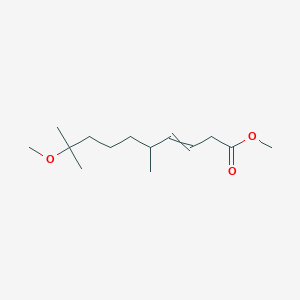![molecular formula C8H13I B14591499 1-Iodobicyclo[3.2.1]octane CAS No. 61192-26-5](/img/structure/B14591499.png)
1-Iodobicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodobicyclo[321]octane is a bicyclic organic compound featuring an iodine atom attached to a bicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodobicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the iodination of bicyclo[3.2.1]octane derivatives. For instance, the reaction of bicyclo[3.2.1]octane with iodine in the presence of a suitable oxidizing agent can yield this compound. Another method involves the use of iodine monochloride (ICl) as the iodinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodobicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[3.2.1]octane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products include azido-bicyclo[3.2.1]octane or cyano-bicyclo[3.2.1]octane.
Oxidation Reactions: Oxidized derivatives such as ketones or alcohols.
Reduction Reactions: Bicyclo[3.2.1]octane.
Applications De Recherche Scientifique
1-Iodobicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-iodobicyclo[3.2.1]octane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.1]octane: The parent compound without the iodine atom.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Another nitrogen-containing analog with interesting biological activities.
Uniqueness: 1-Iodobicyclo[3.2.1]octane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications. The iodine atom can participate in unique interactions, making this compound valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
61192-26-5 |
|---|---|
Formule moléculaire |
C8H13I |
Poids moléculaire |
236.09 g/mol |
Nom IUPAC |
1-iodobicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13I/c9-8-4-1-2-7(6-8)3-5-8/h7H,1-6H2 |
Clé InChI |
BWSBSQKPOKENLC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)(C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)






![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)

![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)
![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)

![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
